molecular formula C5H9B B3032706 2-Bromo-1,1-dimethylcyclopropane CAS No. 3815-09-6

2-Bromo-1,1-dimethylcyclopropane

Cat. No.: B3032706
CAS No.: 3815-09-6
M. Wt: 149.03 g/mol
InChI Key: JFZZKSOCMDLXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1-dimethylcyclopropane is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of cyclopropane, characterized by the presence of a bromine atom and two methyl groups attached to the cyclopropane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1-dimethylcyclopropane can be synthesized through the bromination of 1,1-dimethylcyclopropane. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclopropane ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dimethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 1,1-dimethylcyclopropene.

    Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X₂), leading to ring-opening products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Addition: Electrophiles like hydrogen bromide (HBr) or bromine (Br₂) in non-polar solvents like carbon tetrachloride (CCl₄).

Major Products

    Substitution: Formation of 1,1-dimethylcyclopropanol or 1,1-dimethylcyclopropylamine.

    Elimination: Formation of 1,1-dimethylcyclopropene.

    Addition: Formation of 1,1-dibromo-1,1-dimethylcyclopropane.

Scientific Research Applications

2-Bromo-1,1-dimethylcyclopropane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various cyclopropane derivatives.

    Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.

    Biological Studies: Researchers investigate its effects on biological systems to understand its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dimethylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The strained cyclopropane ring is prone to ring-opening reactions, making it reactive towards electrophiles. These properties enable the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2-Bromo-1,1-dimethylcyclopropane can be compared with other brominated cyclopropane derivatives, such as:

    1-Bromo-1,1-dimethylcyclopropane: Similar structure but with the bromine atom attached to a different carbon atom.

    2-Chloro-1,1-dimethylcyclopropane: Similar structure but with a chlorine atom instead of bromine.

    1,1-Dibromo-1,1-dimethylcyclopropane: Contains two bromine atoms attached to the same carbon atom.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications.

Properties

IUPAC Name

2-bromo-1,1-dimethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(2)3-4(5)6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZZKSOCMDLXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501885
Record name 2-Bromo-1,1-dimethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-09-6
Record name 2-Bromo-1,1-dimethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,1-dimethylcyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,1-dimethylcyclopropane
Reactant of Route 2
2-Bromo-1,1-dimethylcyclopropane
Reactant of Route 3
2-Bromo-1,1-dimethylcyclopropane
Reactant of Route 4
2-Bromo-1,1-dimethylcyclopropane
Reactant of Route 5
Reactant of Route 5
2-Bromo-1,1-dimethylcyclopropane
Reactant of Route 6
Reactant of Route 6
2-Bromo-1,1-dimethylcyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.